5-Tert-butyl-7-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
5-Tert-butyl-7-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorophenyl-substituted piperazine ring, and a phenyl group attached to a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-7-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 3-aminopyrazole and a suitable aldehyde or ketone, under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, using a phenylboronic acid and a suitable halogenated pyrazolo[1,5-a]pyrimidine intermediate.
Substitution with Piperazine: The chlorophenyl-substituted piperazine can be attached to the pyrazolo[1,5-a]pyrimidine core through a nucleophilic substitution reaction, typically using a halogenated intermediate and the piperazine derivative.
Addition of the Tert-Butyl Group: The tert-butyl group can be introduced via an alkylation reaction, using a tert-butyl halide and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-7-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogenated intermediates, nucleophiles, and electrophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce reduced forms of the compound.
Scientific Research Applications
5-Tert-butyl-7-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-7-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These compounds share the piperazine moiety and exhibit similar biological activities.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: This compound contains a tert-butyl group and a piperazine ring, similar to the target compound.
4-tert-Butyl-3-iodoheptane: This compound contains a tert-butyl group and is structurally similar in terms of alkyl substitution.
Uniqueness
5-Tert-butyl-7-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific combination of functional groups and its pyrazolo[1,5-a]pyrimidine core
Properties
Molecular Formula |
C26H28ClN5 |
---|---|
Molecular Weight |
446.0 g/mol |
IUPAC Name |
5-tert-butyl-7-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C26H28ClN5/c1-26(2,3)23-17-24(31-14-12-30(13-15-31)21-11-7-10-20(27)16-21)32-25(29-23)22(18-28-32)19-8-5-4-6-9-19/h4-11,16-18H,12-15H2,1-3H3 |
InChI Key |
FNJADVIXSAMBQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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